Nitrilotriacetonitrile

説明

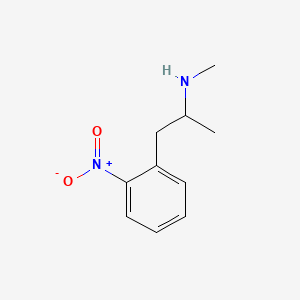

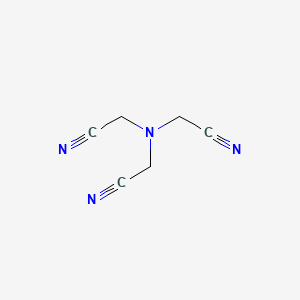

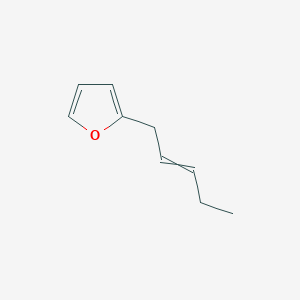

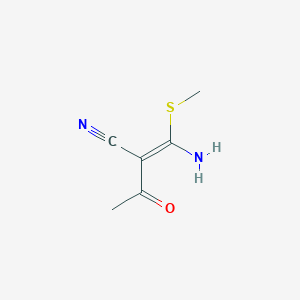

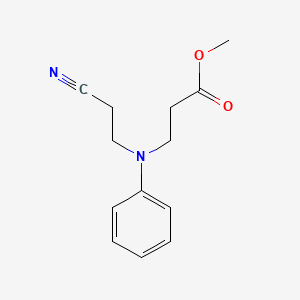

Nitrilotriacetonitrile is an organic compound that consists of a nitrogen atom substituted by three cyano methyl groups . It is a precursor for nitrilotriacetic acid (NTA), a biodegradable complexing agent and building block for detergents .

Synthesis Analysis

The synthesis of nitrilotriacetonitrile is based on the basic building blocks ammonia, formaldehyde, and hydrogen cyanide, which are reacted in acidic aqueous medium in discontinuous or continuous processes . Ammonia is introduced as a gas, in form of hexamethylenetetramine or as ammonium sulfate together with formaldehyde as an aqueous solution at pH values <2 and treated with aqueous prussic acid solution or liquid hydrogen cyanide at temperatures around 100 °C .Molecular Structure Analysis

The Nitrilotriacetonitrile molecule contains a total of 15 bonds. There are 9 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 triple bonds, 1 tertiary amine (aliphatic), and 3 nitriles (aliphatic) .Chemical Reactions Analysis

Nitrilotriacetonitrile can be homopolymerized or copolymerized with iminodiacetonitrile in the melt in the presence of basic catalysts such as sodium methoxide to form dark-colored solid polymers . The hydrogenation of NTAN first converts a cyano group into an imino group which attacks a cyano group (which are adjacent and sterically suitable for forming a six-membered ring) rather than being further hydrogenated to the primary amino group .Physical And Chemical Properties Analysis

Nitrilotriacetonitrile is a colorless and odorless solid which dissolves hardly in water but dissolves well in nitromethane and acetone . Its molecular formula is C6H6N4 and its molar mass is 134.142 g·mol −1 .科学的研究の応用

Degradation and Environmental Cleanup

Metal−Nitrilotriacetate Complexes Degradation : Nitrilotriacetic acid (NTA) has been studied for its ability to form strong water-soluble complexes with various radionuclides and metal ions. This property is particularly useful in decontaminating nuclear reactors and processing nuclear materials. The degradation of these complexes by certain bacteria is crucial for managing the dispersal of radionuclides in soil and subsurface environments (Bolton et al., 1996).

Adsorption and Biodegradation : The interaction of NTA with soil components, such as gibbsite, influences its degradation by specific bacteria. This aspect is essential in understanding how NTA impacts the mobility and fate of radionuclides in soils and sediments (Bolton & Girvin, 1996).

Biotechnology Applications

Nitrilase Activity : Research has focused on the enzymatic activities related to NTA, particularly in nitrilases, which play a role in processing dinitriles, precursors of high-value cyano acids. These enzymes have varied applications in producing specific chemicals and pharmaceuticals (Veselá et al., 2016).

Protein Nanopatterning : NTA is used in directing proteins at the nanoscale, crucial for biosensing and optoelectronic applications. For instance, it has been employed to pattern proteins onto DNA nanoconstructs (Shen et al., 2009).

Environmental Monitoring and Remediation

Metal Extraction in Soil : NTA’s role in enhancing the extractability of heavy metals from contaminated soil and their uptake by plants like Indian mustard is significant for phytoremediation processes. The efficiency of NTA in solubilizing metals from soil has been noted (Quartacci et al., 2006).

Mobilization of Metals from Sediments : NTA's capacity to mobilize heavy metals from polluted river sediments poses both a challenge and an opportunity for environmental management (Banat et al., 1974).

作用機序

Target of Action

Nitrilotriacetonitrile (NTAN) is a precursor for several compounds, including nitrilotriacetic acid (NTA), tris(2-aminoethyl)amine (a tripodal tetradentate chelating agent known under the abbreviation tren), and the epoxy resin crosslinker aminoethylpiperazine . These compounds are the primary targets of NTAN and play crucial roles in various biochemical processes.

Mode of Action

The mode of action of NTAN primarily involves its conversion into other useful compounds. The hydrogenation of NTAN first converts a cyano group into an imino group, which attacks a cyano group (which are adjacent and sterically suitable for forming a six-membered ring) rather than being further hydrogenated to the primary amino group .

Biochemical Pathways

The synthesis of NTAN is based on the basic building blocks ammonia, formaldehyde, and hydrogen cyanide, which are reacted (via the triple cyanomethylation of the ammonia) in acidic aqueous medium in discontinuous or continuous processes . This process affects the nitrogen metabolism pathway, leading to the production of NTAN and its downstream products.

Pharmacokinetics

It’s known that ntan is a colorless and odorless solid which dissolves hardly in water but dissolves well in nitromethane and acetone . This suggests that the compound’s bioavailability may be influenced by these solvents.

Result of Action

The result of NTAN’s action is the production of several important compounds, including NTA, a biodegradable complexing agent and building block for detergents, and aminoethylpiperazine, an epoxy resin crosslinker . These compounds have wide applications in various industries.

Action Environment

The action of NTAN is influenced by environmental factors such as temperature and pH. For instance, the synthesis of NTAN tends to occur at temperatures around 100 °C and at pH values less than 2 . Additionally, NTAN has a tendency to precipitate at temperatures below 90 °C, which can lead to clogging of tube reactors and conduits and thermal runaway of the reaction .

Safety and Hazards

Nitrilotriacetonitrile is toxic if swallowed and harmful in contact with skin. It may cause damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

特性

IUPAC Name |

2-[bis(cyanomethyl)amino]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-1-4-10(5-2-8)6-3-9/h4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAIDEYQVIJERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)N(CC#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Record name | 2,2',2-Nitrilotriacetonitrile | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2,2%27,2%27%27-Nitrilotriacetonitrile | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029285 | |

| Record name | 2,2',2''-Nitrilotrisacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Acetonitrile, 2,2',2''-nitrilotris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Nitrilotriacetonitrile | |

CAS RN |

7327-60-8 | |

| Record name | 2,2′,2′′-Nitrilotris[acetonitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7327-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2,2',2''-nitrilotris- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrilotriacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, 2,2',2''-nitrilotris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2',2''-Nitrilotrisacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrilotriacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',2''-NITRILOTRISACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86K27312YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzene, 1-propyl-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-](/img/structure/B1593847.png)

![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, disodium salt](/img/structure/B1593858.png)